molecular formula C21H21ClN2O4 B380248 1-BENZYL-3-CHLORO-4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

1-BENZYL-3-CHLORO-4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B380248
M. Wt: 400.9g/mol
InChI Key: SSQYJMGGFSLAGR-UHFFFAOYSA-N
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Description

1-BENZYL-3-CHLORO-4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with benzyl, chloro, and amino groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-3-CHLORO-4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring through cyclization reactions, followed by the introduction of the benzyl, chloro, and amino substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-3-CHLORO-4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chloro group with other functional groups.

Scientific Research Applications

1-BENZYL-3-CHLORO-4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-3-CHLORO-4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar heterocyclic structures, such as indole derivatives, share some chemical and biological properties.

    Pyrrole Derivatives: Other pyrrole-based compounds with different substituents can exhibit similar reactivity and applications.

Uniqueness

1-BENZYL-3-CHLORO-4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C21H21ClN2O4

Molecular Weight

400.9g/mol

IUPAC Name

1-benzyl-3-chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]pyrrole-2,5-dione

InChI

InChI=1S/C21H21ClN2O4/c1-27-16-9-8-14(12-17(16)28-2)10-11-23-19-18(22)20(25)24(21(19)26)13-15-6-4-3-5-7-15/h3-9,12,23H,10-11,13H2,1-2H3

InChI Key

SSQYJMGGFSLAGR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)Cl)OC

Origin of Product

United States

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